molecular formula C17H19NO3S2 B2720001 (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 15788-36-0

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No.: B2720001
CAS No.: 15788-36-0
M. Wt: 349.46
InChI Key: RCTZSQOCSPBCCT-OWBHPGMISA-N
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Description

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiourea derivative with a halogenated carbonyl compound under basic conditions.

    Benzylidene Formation: The next step involves the condensation of the thiazolidine derivative with benzaldehyde to form the benzylidene moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: Finally, the esterification of the resulting compound with methyl hexanoate is performed under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanoate
  • 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives

Uniqueness

(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is unique due to its specific configuration and the presence of both the thiazolidine ring and the benzylidene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-21-15(19)10-6-3-7-11-18-16(20)14(23-17(18)22)12-13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTZSQOCSPBCCT-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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